molecular formula C14H9F2NO3 B7646321 N-(2,5-difluorophenyl)-1,3-benzodioxole-5-carboxamide

N-(2,5-difluorophenyl)-1,3-benzodioxole-5-carboxamide

Cat. No. B7646321
M. Wt: 277.22 g/mol
InChI Key: WWDFRXIMSLVEEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-difluorophenyl)-1,3-benzodioxole-5-carboxamide (also known as DBCO-PEG4-NHS ester) is a chemical compound used in scientific research for its ability to selectively bind to biomolecules. It is a derivative of the benzodioxole compound and is commonly used in bioconjugation reactions.

Mechanism of Action

DBCO-PEG4-NHS ester acts as a reactive group that can selectively bind to primary amines on biomolecules. The NHS ester group reacts with the primary amine to form a stable covalent bond, resulting in the formation of a bioconjugate.
Biochemical and Physiological Effects
DBCO-PEG4-NHS ester does not have any direct biochemical or physiological effects on cells or tissues. Its effects are limited to its ability to selectively bind to biomolecules.

Advantages and Limitations for Lab Experiments

One of the main advantages of DBCO-PEG4-NHS ester is its high selectivity for primary amines on biomolecules. This allows for the specific labeling of biomolecules in complex biological samples. Additionally, the PEG4 linker provides increased solubility and stability of the bioconjugate.
One limitation of DBCO-PEG4-NHS ester is its relatively high cost compared to other bioconjugation reagents. Additionally, the reaction between the NHS ester group and primary amines is pH-dependent and can be affected by the presence of other functional groups on the biomolecule.

Future Directions

1. Development of new DBCO derivatives with improved selectivity and reactivity.
2. Investigation of the use of DBCO-PEG4-NHS ester in the labeling of specific cell types in complex tissues.
3. Development of DBCO-based probes for imaging and detection of specific biomolecules in vivo.
4. Optimization of the bioconjugation reaction conditions to improve yields and minimize side reactions.
5. Investigation of the use of DBCO-PEG4-NHS ester in the development of targeted drug delivery systems.

Synthesis Methods

DBCO-PEG4-NHS ester can be synthesized through a reaction between N-hydroxysuccinimide (NHS) and DBCO-PEG4-amine. The reaction results in the formation of an NHS ester group, which can react with primary amines on biomolecules to form stable covalent bonds.

Scientific Research Applications

DBCO-PEG4-NHS ester is widely used in scientific research for bioconjugation reactions. It can be used to label proteins, peptides, and other biomolecules with fluorescent dyes, biotin, or other chemical probes. This allows for the detection and quantification of biomolecules in complex biological samples.

properties

IUPAC Name

N-(2,5-difluorophenyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2NO3/c15-9-2-3-10(16)11(6-9)17-14(18)8-1-4-12-13(5-8)20-7-19-12/h1-6H,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDFRXIMSLVEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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